molecular formula C15H15ClO B14536766 3-(4-Chlorophenyl)-1-phenylpropan-1-ol CAS No. 62056-15-9

3-(4-Chlorophenyl)-1-phenylpropan-1-ol

Cat. No.: B14536766
CAS No.: 62056-15-9
M. Wt: 246.73 g/mol
InChI Key: UTHFKEGAABJFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-phenylpropan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylpropan-2-ol: Similar structure with a hydroxyl group at a different position.

    3-(4-Chlorophenyl)-1-phenylpropan-1-one: A ketone derivative with a similar backbone.

    3-(4-Chlorophenyl)-1-phenylpropan-1-amine: An amine derivative with a similar structure.

Uniqueness

3-(4-Chlorophenyl)-1-phenylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62056-15-9

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11H2

InChI Key

UTHFKEGAABJFEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.